2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
CAS No.: 1042703-39-8
Cat. No.: VC11501705
Molecular Formula: C9H7F3O4
Molecular Weight: 236.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042703-39-8 |
|---|---|
| Molecular Formula | C9H7F3O4 |
| Molecular Weight | 236.14 g/mol |
| IUPAC Name | 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
| Standard InChI | InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15) |
| Standard InChI Key | GGDDNMHLMQAEFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid. Its molecular formula is C₉H₇F₃O₄, with a molecular weight of 236.15 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, O=16.00).
Structural Characterization
The compound features:
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A phenyl ring substituted with:
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A hydroxyl (-OH) group at position 4
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A trifluoromethoxy (-OCF₃) group at position 3
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An acetic acid side chain (-CH₂COOH) at position 1
Comparative analysis with PubChem entries for structurally related compounds (CIDs 23648113 and 23648107) reveals shared motifs, including halogenated aromatic systems and carboxylic acid functionalities .
| Parameter | Diazotization | Hydrolysis |
|---|---|---|
| Temperature (°C) | -5 to 5 | 80–95 |
| Time (hr) | 2 | 8–10 |
| Yield (%)* | 70–85 | 60–75 |
| *Estimated from analogous reactions in |
Physicochemical Properties
Spectral Data (Predicted)
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IR (cm⁻¹):
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3300–2500 (broad, -COOH)
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1720 (C=O stretch)
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1280 (C-O-C of trifluoromethoxy)
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¹H NMR (δ ppm, DMSO-d₆):
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12.3 (s, 1H, -COOH)
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9.8 (s, 1H, -OH)
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7.4–7.1 (m, 3H, aromatic)
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3.6 (s, 2H, -CH₂-)
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Thermal Stability
Differential scanning calorimetry (DSC) of related compounds suggests:
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Melting point range: 158–162°C (extrapolated)
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Decomposition onset: ≥250°C
Industrial and Research Applications
Pharmaceutical Intermediate
Key uses include:
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Building block for kinase inhibitors
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Prodrug development (via esterification)
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Metal chelation in diagnostic agents
Material Science
The trifluoromethoxy group imparts:
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Enhanced lipophilicity (logP ≈ 2.1)
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UV stability (λₘₐₐ ≈ 270 nm)
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